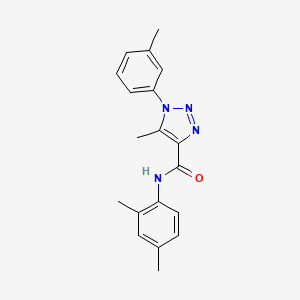

N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Molecular Formula: C₂₁H₂₂N₄O

Structure: The compound features a 1,2,3-triazole core substituted with a 5-methyl group, a 3-methylphenyl group at position 1, and a 2,4-dimethylphenyl carboxamide moiety at position 2. This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C19H20N4O |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C19H20N4O/c1-12-6-5-7-16(11-12)23-15(4)18(21-22-23)19(24)20-17-9-8-13(2)10-14(17)3/h5-11H,1-4H3,(H,20,24) |

InChI Key |

QWCVRBPJZBVGQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with 3-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Triazole derivatives are recognized for their potent antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study highlighted that certain triazole derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Triazoles are commonly used in antifungal medications. The compound has shown promise in inhibiting the growth of fungi such as Candida albicans, making it a potential candidate for developing new antifungal treatments .

Neuroprotective Effects

Research indicates that triazole compounds may possess neuroprotective properties. In particular, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The compound's structural features may enhance its interaction with AChE, potentially leading to therapeutic applications in neuroprotection.

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Triazole derivatives can act as fungicides due to their ability to disrupt fungal cell membrane synthesis. Studies have demonstrated that specific triazole compounds effectively control plant pathogens, thereby improving crop yield and health .

Herbicidal Properties

In addition to fungicidal activity, triazoles have been explored for their herbicidal effects. Research indicates that certain derivatives can inhibit weed growth by interfering with photosynthesis and other metabolic processes in plants . This dual action makes them valuable in agricultural formulations.

Material Science Applications

Corrosion Inhibition

Triazole compounds are also utilized as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation . This application is particularly relevant in the oil and gas industries where metal integrity is crucial.

Polymer Chemistry

In polymer science, triazoles serve as building blocks for synthesizing novel materials with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced engineering applications .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments for resistant infections . -

Neuroprotective Mechanism Investigation

A study focused on the neuroprotective effects of triazole derivatives demonstrated significant inhibition of AChE activity. Molecular docking studies revealed strong binding affinities between the compounds and the enzyme's active site, indicating their potential utility in treating neurodegenerative diseases . -

Agricultural Field Trials

Field trials assessing the effectiveness of triazole-based fungicides showed a marked reduction in fungal infections in crops compared to untreated controls. These findings support the use of triazole derivatives as effective agricultural treatments to enhance crop health and yield .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences and their implications:

Physicochemical Properties

- Lipophilicity (LogP) : The target compound (estimated LogP = 3.8) is more lipophilic than methoxy (LogP ~2.5–3.0) or acetamido (LogP ~2.0) analogs, favoring blood-brain barrier penetration .

- Solubility : Methoxy and acetamido derivatives have higher aqueous solubility (>50 µg/mL) compared to the target compound (<20 µg/mL) .

Research Findings and Data Gaps

- Synthetic Routes : Most triazole derivatives, including the target compound, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields ranging from 70–90% .

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also referred to by its ChemDiv ID C200-5458, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its efficacy against different biological targets.

Chemical Structure and Properties

- Molecular Formula : C24H25N5O2

- IUPAC Name : N-(2,4-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- SMILES : Cc1c(C(Nc2c(C)cc(C)cc2)=O)nnn1Cc1c(C)oc(-c2ccc(C)cc2)n1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For example:

- Mechanism of Action : Triazole derivatives have shown the ability to inhibit specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Efficacy : In vitro studies have demonstrated that compounds similar to N-(2,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can exhibit IC50 values in the low micromolar range against various cancer cell lines .

2. Antimicrobial Properties

Triazole derivatives are also noted for their antimicrobial activities:

- Broad Spectrum : They have been reported to possess antibacterial and antifungal properties. The ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways contributes to their effectiveness .

3. Anti-inflammatory and Analgesic Effects

Triazoles have been explored for their anti-inflammatory properties:

- Cytokine Inhibition : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC and thymidylate synthase | |

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Cytokine modulation |

Selected Case Studies

- Triazole Derivatives in Cancer Therapy : A study highlighted the efficacy of triazole derivatives against human colon adenocarcinoma cells with IC50 values around 92.4 μM .

- Antimicrobial Activity : Another investigation into related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Q & A

Q. Example Workflow :

Solve phase problem via SHELXD (charge flipping).

Refine with SHELXL using Hirshfeld rigid-bond test for geometry validation.

Generate CIF reports with WinGX .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies highlight key modifications:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance COX-2 inhibition, while bulky groups (e.g., naphthalen-1-yl) improve cytotoxicity .

- Triazole Positioning : 1,4-Disubstituted triazoles exhibit higher metabolic stability than 1,5-isomers due to reduced CYP450 interaction .

- Carboxamide Linkers : N-cyclopentyl or N-(quinolin-2-yl) groups improve blood-brain barrier penetration for neurological applications .

Case Study : Replacing 3-methylphenyl with 3-(4-chlorophenyl) in the triazole core increased antiproliferative activity against UO-31 kidney cancer cells by 25% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.